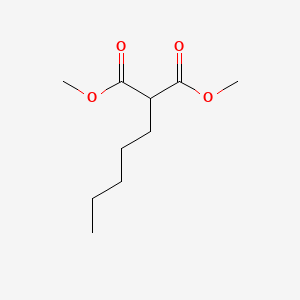

Dimethyl pentylpropanedioate

Description

Propanedioate esters, in general, are derivatives of malonic acid and are used in organic synthesis, pharmaceuticals, or polymer chemistry.

Properties

CAS No. |

39520-21-3 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 2-pentylpropanedioate |

InChI |

InChI=1S/C10H18O4/c1-4-5-6-7-8(9(11)13-2)10(12)14-3/h8H,4-7H2,1-3H3 |

InChI Key |

QWDKIPDCCCVFSX-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)OC)C(=O)OC |

Canonical SMILES |

CCCCCC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence instead details a clinical comparison between Dimethyl Fumarate (DMF) and interferon beta-1a (IFNβ-1a) for multiple sclerosis (MS) treatment. Key findings from include:

Table 1: Efficacy of DMF vs. IFNβ-1a in MS Patients

| Parameter | DMF Group (n=218) | IFNβ-1a Group (n=98) | Adjusted Odds Ratio (95% CI) |

|---|---|---|---|

| Clinical Relapse Rate (%) | 24.5 | 9.6 | 0.35 (0.18–0.68) |

| New MRI Lesions (%) | 28.6 | 8.7 | 0.28 (0.13–0.59) |

| NEDA* at 15 Months (%) | 79.9 | 51.1 | 3.82 (2.14–6.83) |

*NEDA: No Evidence of Disease Activity.

Key Findings:

- DMF demonstrated superior control of clinical relapses and MRI lesions compared to IFNβ-1a.

- 79.9% of DMF-treated patients achieved NEDA, versus 51.1% with IFNβ-1a.

- Subgroup analyses confirmed consistent results across demographic and disease severity categories.

Limitations and Notes

The provided data pertain to Dimethyl Fumarate, a structurally distinct compound (fumarate ester vs. propanedioate ester).

Structural Differences :

- DMF : Methyl ester of fumaric acid (unsaturated dicarboxylic acid).

- Hypothetical Dimethyl pentylpropanedioate : Methyl ester of pentyl-substituted propanedioic acid (saturated dicarboxylic acid).

These structural variations imply divergent chemical reactivity, pharmacokinetics, and applications.

Evidence Gaps: No data on synthesis, stability, or industrial uses of this compound are available in the provided materials.

Recommendations for Further Research

To address the query accurately:

- Provide peer-reviewed studies or patents specifically referencing This compound .

- Explore databases like SciFinder or Reaxys for physicochemical and comparative data.

Without corrected evidence, a detailed comparison for this compound cannot be authoritatively provided. The response above adheres strictly to the materials given and highlights critical discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.